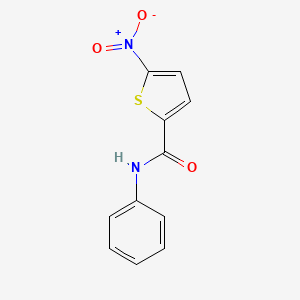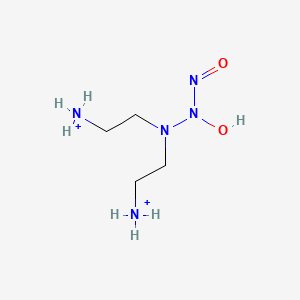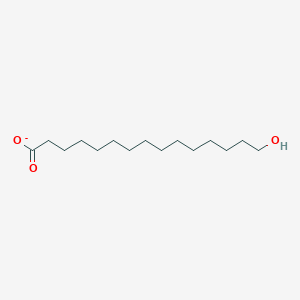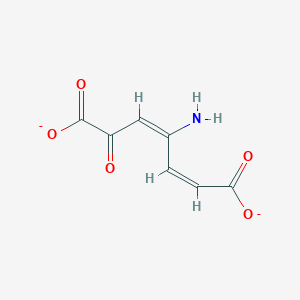
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate is a polyunsaturated dicarboxylic acid dianion resulting from the deprotonation of both of the carboxy groups of (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid. The major species at pH 7.3. It is a polyunsaturated dicarboxylic acid dianion and an oxo dicarboxylic acid dianion. It is a conjugate base of a (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid.
科学的研究の応用
Enzymatic Degradation and Bioremediation
- Toluene Degradation : The gene todF in Pseudomonas putida F1, encoding 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase, is part of the tod operon involved in the initial reactions of toluene degradation (Menn, Zylstra, & Gibson, 1991).
- Polychlorinated Biphenyl Degradation : Rhodococcus sp. strain RHA1 uses 2-hydroxy-6-oxohepta-2,4-dienoate (HOHD) hydrolase genes, etbD1 and etbD2, in the biodegradation of polychlorinated biphenyls (PCBs) (Yamada et al., 1998).
Biochemical Characterization and Synthesis
- Ring Fission Dioxygenase : Pseudaminobacter salicylatoxidans uses a dioxygenase for cleaving salicylate into 2-oxohepta-3,5-dienedioic acid, a product similar to 4-amino-6-oxohepta-2,4-dienedioate (Hintner, Reemtsma, & Stolz, 2004).
- Synthesis from Cycloheptadiene : The synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, structurally related to 4-amino-6-oxohepta-2,4-dienedioate, has been derived from cycloheptadiene (Shireman & Miller, 2001).
Novel Chemical Reactions
- Reactions with Anthranilic Acid Hydrazide : Methyl 3,4-dihydroxy-6-oxoalka-2,4-dienoates, including ethyl 3,4-dihydroxy-6-oxohepta-2,4-dienoate, have been shown to react with anthranilic acid hydrazide to form various novel compounds (Mukovoz et al., 2016).
特性
製品名 |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate |
|---|---|
分子式 |
C7H5NO5-2 |
分子量 |
183.12 g/mol |
IUPAC名 |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/p-2/b2-1-,4-3+ |
InChIキー |
SGUXCHHLXDUUHD-BXTBVDPRSA-L |
異性体SMILES |
C(=C\C(=O)[O-])\C(=C/C(=O)C(=O)[O-])\N |
正規SMILES |
C(=CC(=O)[O-])C(=CC(=O)C(=O)[O-])N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



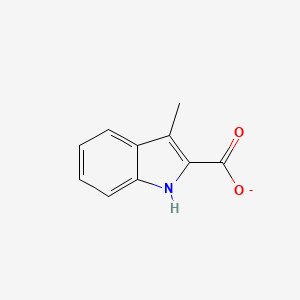
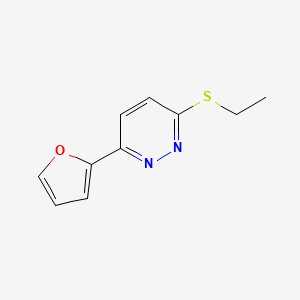
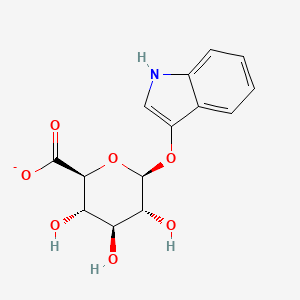
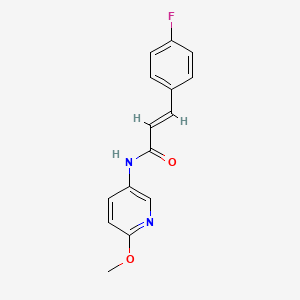
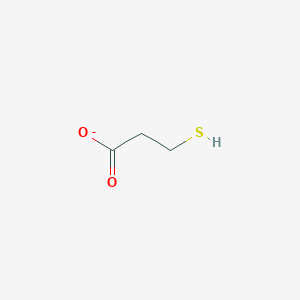
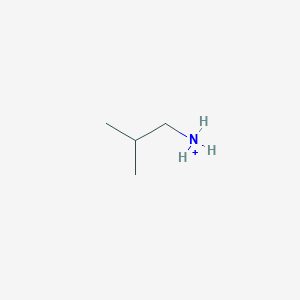
![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)
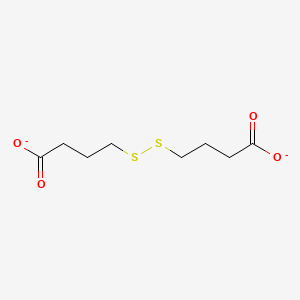
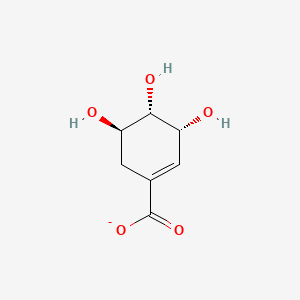
amino}acetate](/img/structure/B1240621.png)
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
